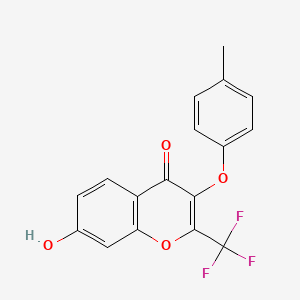

7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a trifluoromethyl group, a hydroxyl group, and a methoxyphenyl group attached to the chromen-4-one core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting with the formation of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the chromen-4-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and reagents are carefully selected to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that chromenone derivatives exhibit significant anticancer properties. Studies have shown that 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer and leukemia cells, demonstrating a dose-dependent response in reducing cell viability. The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several chromenone derivatives, including this compound, evaluating their cytotoxic effects on MCF-7 (breast cancer) cells. The compound showed IC50 values lower than those of standard chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases.

Research Findings:

A study published in the European Journal of Pharmacology highlighted the anti-inflammatory effects of chromenones, including this compound, on lipopolysaccharide (LPS)-induced inflammation models. The results demonstrated a significant reduction in inflammatory markers .

Pesticidal Activity

The unique structural features of this compound have led to investigations into its pesticidal properties. Preliminary studies suggest that it exhibits insecticidal activity against common agricultural pests.

Field Trials:

Field trials conducted on crops treated with formulations containing this compound showed promising results in pest management, reducing infestation rates significantly compared to untreated controls .

Development of Functional Materials

The incorporation of this compound into polymer matrices has been explored for developing functional materials with enhanced properties. Its ability to absorb UV light makes it suitable for applications in coatings and plastics.

Material Properties:

Research indicates that composites made with this chromenone exhibit improved thermal stability and UV resistance compared to standard materials. This opens avenues for applications in packaging and protective coatings .

Mecanismo De Acción

The mechanism by which 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with biological targets, influencing its binding affinity and activity.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular processes.

Receptors: It can bind to specific receptors, triggering signaling pathways that result in biological effects.

Genes: The compound may modulate gene expression, affecting the production of proteins involved in various cellular functions.

Comparación Con Compuestos Similares

7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one: Similar structure but with a methoxy group instead of a methyl group.

7-Hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one: Similar structure but with a different position of the methyl group on the phenyl ring.

Uniqueness: 7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one stands out due to its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs. Its trifluoromethyl group, in particular, imparts unique characteristics that are not present in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Actividad Biológica

7-Hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one, also known by its CAS number 1217254-43-7, is a synthetic compound belonging to the class of flavonoids, specifically coumarins. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C17H11F3O4

- Molecular Weight : 336.26 g/mol

- Structure : The compound features a chromenone backbone with a hydroxyl group at position 7 and a trifluoromethyl group at position 2, which are known to influence its biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of coumarins, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study evaluated the cytotoxic potential of several coumarin derivatives against human cancer cell lines such as AGS (gastric), MGC-803 (gastric), HCT-116 (colon), A-549 (lung), HepG2 (liver), and HeLa (cervical). The results indicated that certain derivatives showed better efficacy than traditional chemotherapeutics like 5-fluorouracil, with IC50 values indicating effective concentrations for inducing cell death .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | AGS | >100 |

| 5-Fluorouracil | AGS | 29.61 ± 0.21 |

| Best derivative from study | AGS | 2.63 ± 0.17 |

This table illustrates the comparative cytotoxicity of the compound against a standard chemotherapy agent.

Anti-inflammatory Activity

Coumarin derivatives have also been studied for their anti-inflammatory properties. The presence of hydroxyl and trifluoromethyl groups in the structure is believed to enhance their ability to modulate inflammatory pathways. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammation processes .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activities of coumarin derivatives are often influenced by their structural modifications. The following points summarize key findings related to SAR:

- Hydroxyl Group : The presence of the hydroxyl group at position 7 is crucial for enhancing anticancer activity.

- Trifluoromethyl Group : This substituent significantly impacts lipophilicity and bioavailability, which may enhance cellular uptake and efficacy.

- Phenoxy Substituent : Variations in the phenoxy group can lead to diverse biological responses; for instance, substituents can affect receptor binding and enzyme inhibition .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Cytotoxicity Study : In a recent experiment, derivatives were tested against six different cancer cell lines using an MTT assay, revealing that some analogs had superior cytotoxicity compared to established drugs.

- Antimicrobial Efficacy : A series of tests demonstrated that the compound was effective against resistant strains of bacteria, indicating its potential utility in treating infections where conventional antibiotics fail.

Propiedades

IUPAC Name |

7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3O4/c1-9-2-5-11(6-3-9)23-15-14(22)12-7-4-10(21)8-13(12)24-16(15)17(18,19)20/h2-8,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHQHIAODAVDAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.